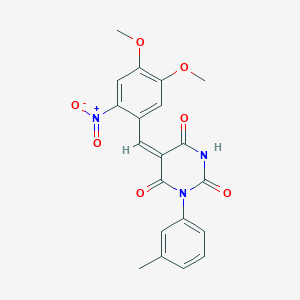![molecular formula C17H16ClNO B5228521 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene or Clomid, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM). It is widely used in scientific research to investigate the effects of estrogen on reproductive health and fertility.
作用機序
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one works by binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH). This leads to an increase in GnRH release, which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The increase in FSH and LH levels leads to follicular development and ovulation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects, depending on the tissue and receptor type. In the hypothalamus, 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one acts as an estrogen antagonist, while in the ovary, it acts as an estrogen agonist. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one also has effects on other tissues, such as the endometrium, cervix, and breast.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is a useful tool for studying the regulation of ovulation and the hypothalamic-pituitary-gonadal axis. It is relatively inexpensive and easy to use. However, it has some limitations, such as its potential to cause ovarian hyperstimulation syndrome (OHSS) and its effects on other tissues, such as the endometrium and cervix.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one. One area of interest is the development of more selective SERMs that have fewer side effects and a more specific mechanism of action. Another area of interest is the use of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one in combination with other drugs to improve its efficacy and reduce its side effects. Additionally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one on reproductive health and fertility.
合成法
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylaniline to form 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)amino-2-propanol. This intermediate is then oxidized to form 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one.
科学的研究の応用
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is commonly used in scientific research to investigate the effects of estrogen on reproductive health and fertility. It is particularly useful in studying the hypothalamic-pituitary-gonadal axis and its regulation of ovulation. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is also used to induce ovulation in women with ovulatory dysfunction and to treat male infertility.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-4-3-5-16(13(12)2)19-11-10-17(20)14-6-8-15(18)9-7-14/h3-11,19H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHXYIUVXZPRNZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
![(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)